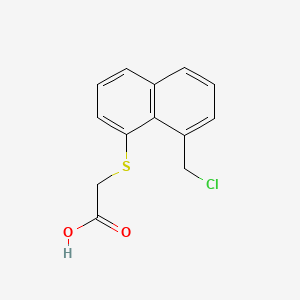![molecular formula C23H29N B13945941 N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine CAS No. 55044-19-4](/img/structure/B13945941.png)
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.2]octane core with a methyl group at the 1-position and two benzyl groups attached to the nitrogen atom at the 4-position. Its molecular formula is C23H29N, and it has a molecular weight of 319.483 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine typically involves the reaction of benzyl bromide with 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out under controlled temperature conditions, often without the need for a catalyst . The kinetics of this exchange reaction have been studied in detail, showing efficient exchange at varying molar ratios and temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the benzyl groups.
Oxidation and Reduction: The bicyclic structure can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include benzyl bromide and DABCO, with reactions typically conducted at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with benzyl bromide can yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used in the study of dynamic covalent chemistry and reversible crosslinking in polymer networks.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying molecular interactions and potential therapeutic applications.
Wirkmechanismus
The mechanism by which N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine exerts its effects involves its ability to participate in dynamic covalent chemistry. The compound can form reversible covalent bonds, allowing it to act as a crosslinker in polymer networks. This dynamic behavior is triggered by stimuli such as temperature or pH changes, enabling the material to exhibit properties like self-healing and recyclability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used in similar nucleophilic substitution reactions.
N,N-Dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine: Another compound with a similar bicyclic structure and benzyl groups.
Uniqueness
N,N-dibenzyl-1-methylbicyclo[2.2.2]octan-4-amine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in dynamic covalent chemistry and advanced material development .
Eigenschaften
CAS-Nummer |
55044-19-4 |
|---|---|
Molekularformel |
C23H29N |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
N,N-dibenzyl-4-methylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C23H29N/c1-22-12-15-23(16-13-22,17-14-22)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11H,12-19H2,1H3 |
InChI-Schlüssel |
OFDWTGIKNWUELZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)(CC2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


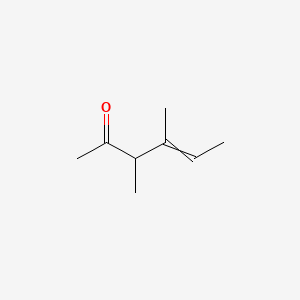
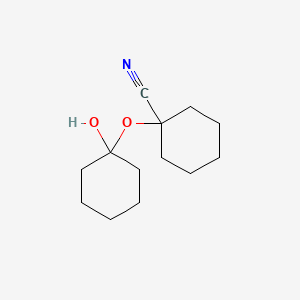
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)


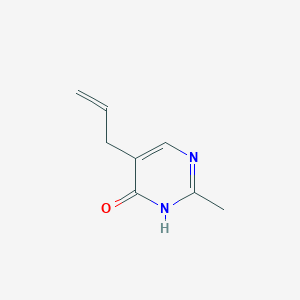
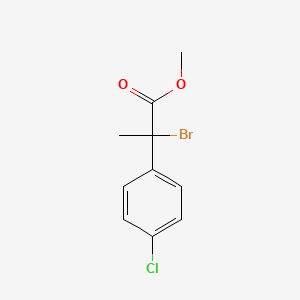
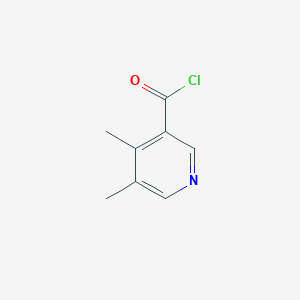
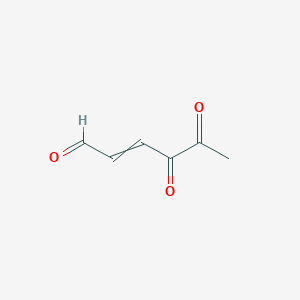
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)

